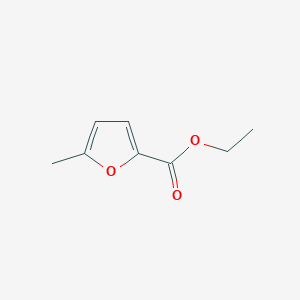

Ethyl 5-methylfuran-2-carboxylate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Ethyl 5-methylfuran-2-carboxylate can be achieved through several methods. One approach involves the palladium-catalysed direct arylation of heteroaromatics using esters as blocking groups, which allows for the formation of biheteroaryls in high yields. Another method includes the electrochemical reduction of 5-(chloromethyl)furfural (CMF) derivatives to produce the corresponding furylogous enolate anion, which can be further processed to yield Ethyl 5-methylfuran-2-carboxylate.Molecular Structure Analysis

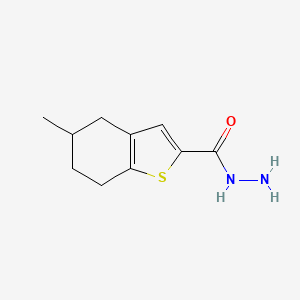

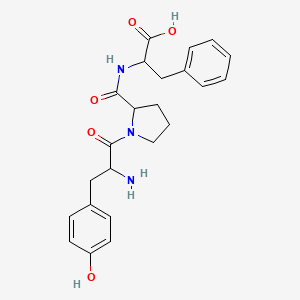

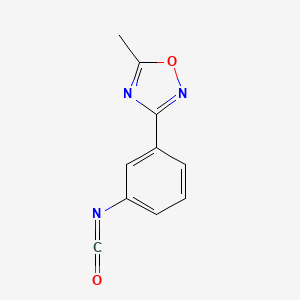

The molecular structure of Ethyl 5-methylfuran-2-carboxylate is influenced by the presence of the ester and methyl groups. The ester group can participate in various chemical reactions, such as hydrolysis and transesterification. The methyl group at the fifth position can undergo reactions like bromination.Chemical Reactions Analysis

Ethyl 5-methylfuran-2-carboxylate can participate in a variety of chemical reactions. For instance, it can be used as a precursor for the synthesis of biobased polyesters, as seen with the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters. It can also undergo bromination and subsequent reactions with nucleophiles to form substitution products.Physical And Chemical Properties Analysis

Ethyl 5-methylfuran-2-carboxylate has a molecular weight of 154.17 . It is a liquid at room temperature . The InChI Code is 1S/C8H10O3/c1-3-10-8(9)7-5-4-6(2)11-7/h4-5H,3H2,1-2H3 .Wissenschaftliche Forschungsanwendungen

Life Science Research

Ethyl 5-methylfuran-2-carboxylate is utilized in life sciences for studying cell biology and biochemistry. Its role in synthesizing various biomolecules makes it a valuable compound for probing metabolic pathways and enzyme functions. Researchers leverage its reactivity to create analogs of natural compounds, aiding in the discovery of new drugs and therapeutic agents .

Material Science Innovations

In material science, this compound finds applications in the development of new polymeric materials. Its furan ring can be polymerized or copolymerized to create novel materials with desirable properties such as biodegradability, which is crucial for developing sustainable materials .

Chemical Synthesis

Ethyl 5-methylfuran-2-carboxylate serves as a building block in chemical synthesis. It’s used to construct complex molecules through reactions like Michael addition or Diels-Alder cycloadditions. This versatility is essential for synthesizing natural products and pharmaceuticals .

Chromatography

In analytical chemistry, particularly chromatography, Ethyl 5-methylfuran-2-carboxylate can be used as a standard or a derivative for the analysis of various organic compounds. Its distinct chemical signature helps in the accurate identification and quantification of substances in complex mixtures .

Photovoltaic Applications

Furan derivatives, including Ethyl 5-methylfuran-2-carboxylate, are explored for their potential in photovoltaic applications. Their unique electronic properties can contribute to the efficiency of solar cells, making them a subject of interest in renewable energy research .

Food Science

In food science, this compound is studied for its role in flavor and aroma. It’s a part of the Maillard reaction products, which are responsible for the flavors developed during cooking. Understanding its formation and reactions can lead to the improvement of food quality and the development of artificial flavors .

Corrosion Inhibition

The application of Ethyl 5-methylfuran-2-carboxylate in corrosion inhibition is an emerging field. Its molecular structure allows it to form protective layers on metals, preventing oxidation and corrosion. This has implications for extending the life of metal structures and components .

Agrochemical Research

Lastly, Ethyl 5-methylfuran-2-carboxylate is being investigated for its use in agrochemicals. Its potential to act as a precursor for environmentally friendly pesticides and herbicides is of particular interest, as it could lead to safer and more sustainable agricultural practices .

Safety and Hazards

Ethyl 5-methylfuran-2-carboxylate has several hazard statements including H227, H302, H315, H319, H335 . Precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

Wirkmechanismus

Target of Action

Ethyl 5-methylfuran-2-carboxylate, like other furan derivatives, has been found to exhibit a wide range of biological and pharmacological properties . . Furan derivatives have been employed as medicines in a number of distinct disease areas , suggesting that they may interact with multiple targets.

Mode of Action

Furan derivatives have been known to interact with their targets leading to various biological effects . The specific interactions and resulting changes caused by Ethyl 5-methylfuran-2-carboxylate remain to be elucidated.

Biochemical Pathways

Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics , suggesting that they may affect multiple biochemical pathways.

Result of Action

Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics , suggesting that they may have various molecular and cellular effects.

Eigenschaften

IUPAC Name |

ethyl 5-methylfuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-3-10-8(9)7-5-4-6(2)11-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDQUPTICIPKERO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407941 | |

| Record name | Ethyl 5-methylfuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-methylfuran-2-carboxylate | |

CAS RN |

14003-12-4 | |

| Record name | 2-Furancarboxylic acid, 5-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14003-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-methylfuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-Mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B1276015.png)

![4-phenyl-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276050.png)